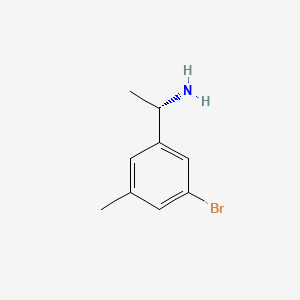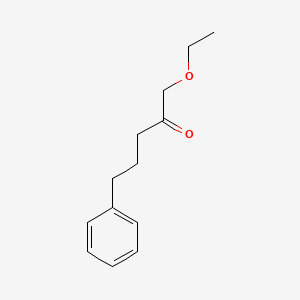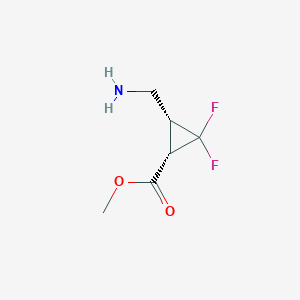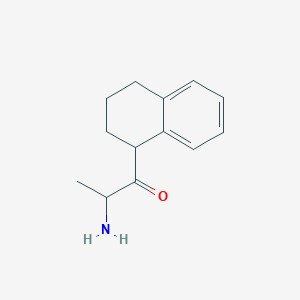
(S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound features a bromine atom and a methyl group attached to a phenyl ring, with an amine group attached to the ethan-1-amine backbone. The (S) configuration indicates that the compound is the enantiomer with a specific spatial arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Amine Introduction: The brominated intermediate is then subjected to a reaction with an amine source, such as ethan-1-amine, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would require consultation with industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted phenylethylamines, while oxidation and reduction reactions yield imines or secondary amines, respectively.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, although specific applications would require further research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors, enzymes, or other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloro-5-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(3-Bromo-4-methylphenyl)ethan-1-amine: Bromine and methyl groups in different positions.
(S)-1-(3-Bromo-5-ethylphenyl)ethan-1-amine: Ethyl group instead of methyl group.
Uniqueness
The uniqueness of (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine lies in its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
InChI Key |
LTOZVMUMNVAZDC-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@H](C)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)




![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)



